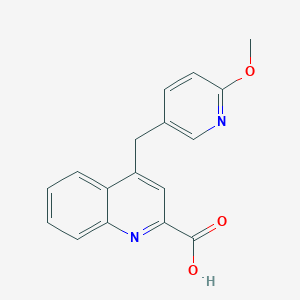
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a methoxypyridinylmethyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-3-carbaldehyde with 2-aminobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced alcohol or aldehyde derivatives, and various substituted quinoline and pyridine derivatives.
科学的研究の応用
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The methoxypyridinylmethyl group and the carboxylic acid functional group play crucial roles in binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
6-Methyl-2-pyridin-3-yl-quinoline-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group.
Quinoline-2-carboxylic acid: Lacks the methoxypyridinylmethyl substitution.
4-Hydroxy-2-quinolinecarboxylic acid: Contains a hydroxy group instead of a methoxypyridinylmethyl group.
Uniqueness
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyridinylmethyl group enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-6-11(10-18-16)8-12-9-15(17(20)21)19-14-5-3-2-4-13(12)14/h2-7,9-10H,8H2,1H3,(H,20,21) |
InChIキー |
PGGVCVYRVDBFRT-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)CC2=CC(=NC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


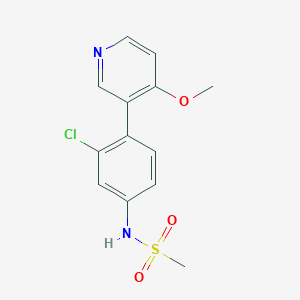
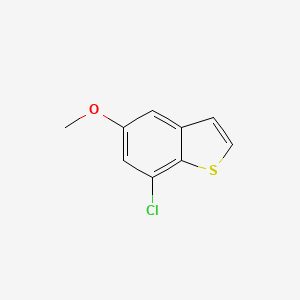
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
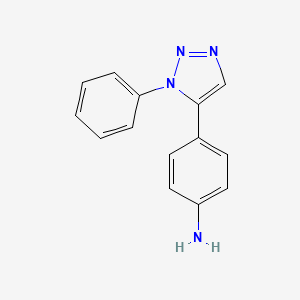
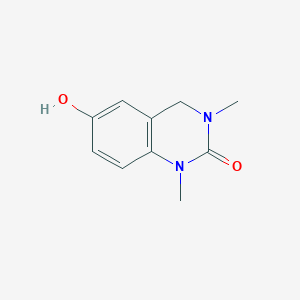
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
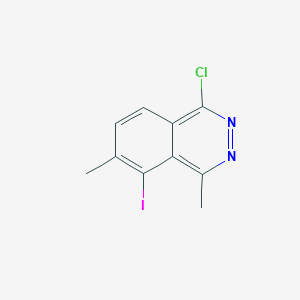
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
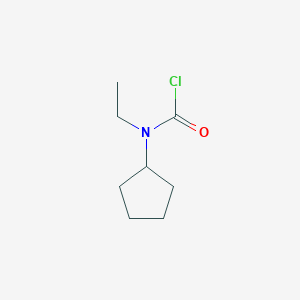
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)



